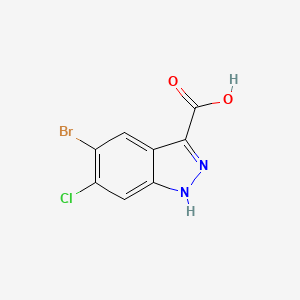

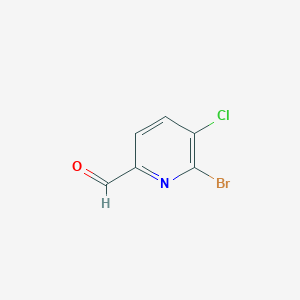

5-bromo-6-chloro-1H-indazole-3-carboxylic acid

Descripción general

Descripción

5-Bromo-6-chloro-1H-indazole-3-carboxylic acid is an important chemical product, mainly used as a raw material in chemical synthesis for the preparation of other compounds . Its derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of methyl 3-amino-5-bromo-2-methylbenzoate in acetic acid was added to a solution of potassium nitrite in water at room temperature and the reaction mixture stirred at room temperature for 4 hours .Molecular Structure Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring. Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole .Chemical Reactions Analysis

The reactions of similar compounds in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e .Aplicaciones Científicas De Investigación

Synthesis and Characterization :

- The compound has been used in the synthesis of various derivatives. For instance, Anuradha et al. (2014) synthesized a derivative from 5-bromoindazole-3-carboxylic acid methylester, which was further characterized by spectroscopic methods and X-ray diffraction studies (Anuradha et al., 2014).

Formation of N-Heterocyclic Carbenes :

- Research by Schmidt et al. (2007) explored the synthesis of 5-fluoro-, chloro-, bromo-, and iodo-substituted indazolium-3-carboxylates. These compounds decarboxylate to yield halogenoindazolylidenes, demonstrating the potential for creating N-heterocyclic carbenes (Schmidt et al., 2007).

Chemical Transformations and Reactions :

- Fujimura et al. (1984) investigated a ring transformation of certain derivatives into 1-(methylcarbamoyl) methyl-3-phenyl-1H-indazoles. This study highlights the chemical reactivity and potential for various chemical transformations of indazole derivatives (Fujimura et al., 1984).

AKT Inhibition Activity :

- Gogireddy et al. (2014) synthesized a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles, evaluating them for their Akt kinase activity. This indicates the relevance of such compounds in biochemical and pharmaceutical research (Gogireddy et al., 2014).

Potential Anti-Inflammatory and Cytotoxic Agents :

- Thakral et al. (2022) explored the synthesis of halogenated benzoxazole-5-carboxylic acids and their potential as anti-inflammatory and cytotoxic agents. This study underscores the medicinal chemistry applications of halogenated compounds, including those related to indazole derivatives (Thakral et al., 2022).

Cross-Coupling Reactions in Chemical Synthesis :

- Research on indazoles, including those substituted with bromine, has focused on regioselective protection and subsequent amine coupling reactions, as studied by Slade et al. (2009). These reactions are crucial in the synthesis of novel derivatives for various applications (Slade et al., 2009).

Synthesis of Novel Indazole Derivatives :

- The synthesis of novel indazole derivatives with potential pharmaceutical applications has been a subject of interest, as shown in a study by Raut et al. (2019). They reported the synthesis of a series of new indazole derivatives (Raut et al., 2019).

Sequential Cross-Coupling Reactions :

- Witulski et al. (2005) investigated sequential cross-coupling reactions involving 5-bromo-3-iodoindazoles, aiming to obtain functionalized indoles and indazoles. These compounds have potential as 5-HT receptor ligands (Witulski et al., 2005).

Mecanismo De Acción

Target of Action

Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

It can be inferred from the general behavior of indazole derivatives that they interact with their targets (such as kinases) and modulate their activity . This modulation can lead to changes in the cellular processes controlled by these targets .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume control .

Result of Action

Based on the potential targets, it can be inferred that the compound may influence cell cycle progression and cell volume regulation .

Direcciones Futuras

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Therefore, the synthesis and study of such compounds, including 5-bromo-6-chloro-1H-indazole-3-carboxylic acid, is a promising area for future research.

Propiedades

IUPAC Name |

5-bromo-6-chloro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKDBWICHJLRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-6-chloro-1H-indazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)

![Methyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1380471.png)

![5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1380478.png)